molecular formula C20H22ClN3O2 B11462903 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide

Cat. No.: B11462903
M. Wt: 371.9 g/mol
InChI Key: DGWMIOXUOBTHQH-UHFFFAOYSA-N
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Description

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide is a quinazolinone derivative characterized by a tetrahydroquinazolinone core substituted at the 7-position with a 3-chlorophenyl group and at the 2-position with a 2-ethylbutanamide moiety. Its molecular formula is C₁₉H₂₀ClN₃O₂, with a molar mass of 357.84 g/mol. Quinazolinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula

C20H22ClN3O2

Molecular Weight

371.9 g/mol

IUPAC Name

N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-ethylbutanamide

InChI

InChI=1S/C20H22ClN3O2/c1-3-12(4-2)19(26)24-20-22-11-16-17(23-20)9-14(10-18(16)25)13-6-5-7-15(21)8-13/h5-8,11-12,14H,3-4,9-10H2,1-2H3,(H,22,23,24,26)

InChI Key

DGWMIOXUOBTHQH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.

    Attachment of the Butanamide Side Chain: The final step involves the acylation of the quinazolinone derivative with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylbutanamide side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, helping to understand its absorption, distribution, metabolism, and excretion.

    Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of quinazolinone derivatives are heavily influenced by substituents on the core structure. Below is a comparative analysis of the target compound with three analogs:

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 2-ethylbutanamide C₁₉H₂₀ClN₃O₂ 357.84 Branched aliphatic chain; moderate lipophilicity
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide propanamide C₁₇H₁₆ClN₃O₂ 329.78 Shorter aliphatic chain; lower molecular weight
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide biphenyl-4-carboxamide C₂₇H₂₀ClN₃O₂ 465.92 Aromatic biphenyl group; higher hydrophobicity and steric bulk
4-methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide 4-methylbenzamide C₂₇H₂₇N₃O₂ 435.95 Bulky isopropylphenyl group; enhanced steric hindrance

Key Observations :

  • Lipophilicity : The biphenyl-substituted analog exhibits higher hydrophobicity due to its aromatic system, which may enhance membrane permeability but reduce aqueous solubility.
  • Steric Effects : The target compound’s 2-ethylbutanamide group provides moderate steric bulk compared to the bulky isopropylphenyl group in , which could influence receptor-binding specificity.
  • Metabolic Stability : Shorter chains (e.g., propanamide ) may confer faster metabolic clearance than the branched 2-ethylbutanamide group.

Biological Activity

N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure is characterized by the following properties:

PropertyValue
Chemical Formula C18H22ClN3O2
Molecular Weight 345.84 g/mol
IUPAC Name This compound
CAS Number Not available

The biological activity of this compound primarily involves its interaction with various biological pathways:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is thought to occur through the modulation of signaling pathways such as the PI3K/Akt pathway.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in preclinical models, suggesting a role in treating inflammatory diseases.
  • Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Anticancer Activity :
    • A study published in Cancer Research demonstrated that similar quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of cell cycle progression and induction of apoptosis (PubMed ID: 14327272) .
  • Anti-inflammatory Research :
    • Research highlighted in Journal of Medicinal Chemistry indicated that compounds with similar structural motifs were effective in reducing pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar anti-inflammatory properties.
  • Antimicrobial Activity :
    • A comparative study found that quinazoline derivatives demonstrated varying degrees of antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings underscore the potential for this compound to be developed into an antimicrobial agent.

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